

exploring the function of 2-AHA-cAMP in protein interaction studies

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Compound of Interest

Compound Name: 2-AHA-cAMP

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A Technical Guide to 2-AHA-cAMP in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

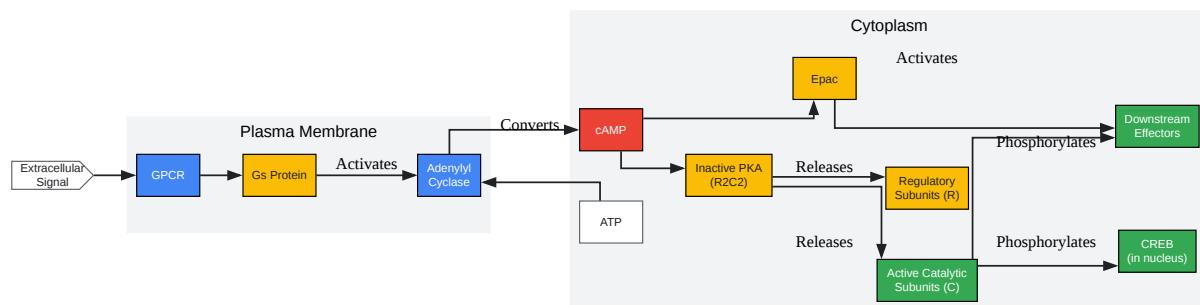
Introduction

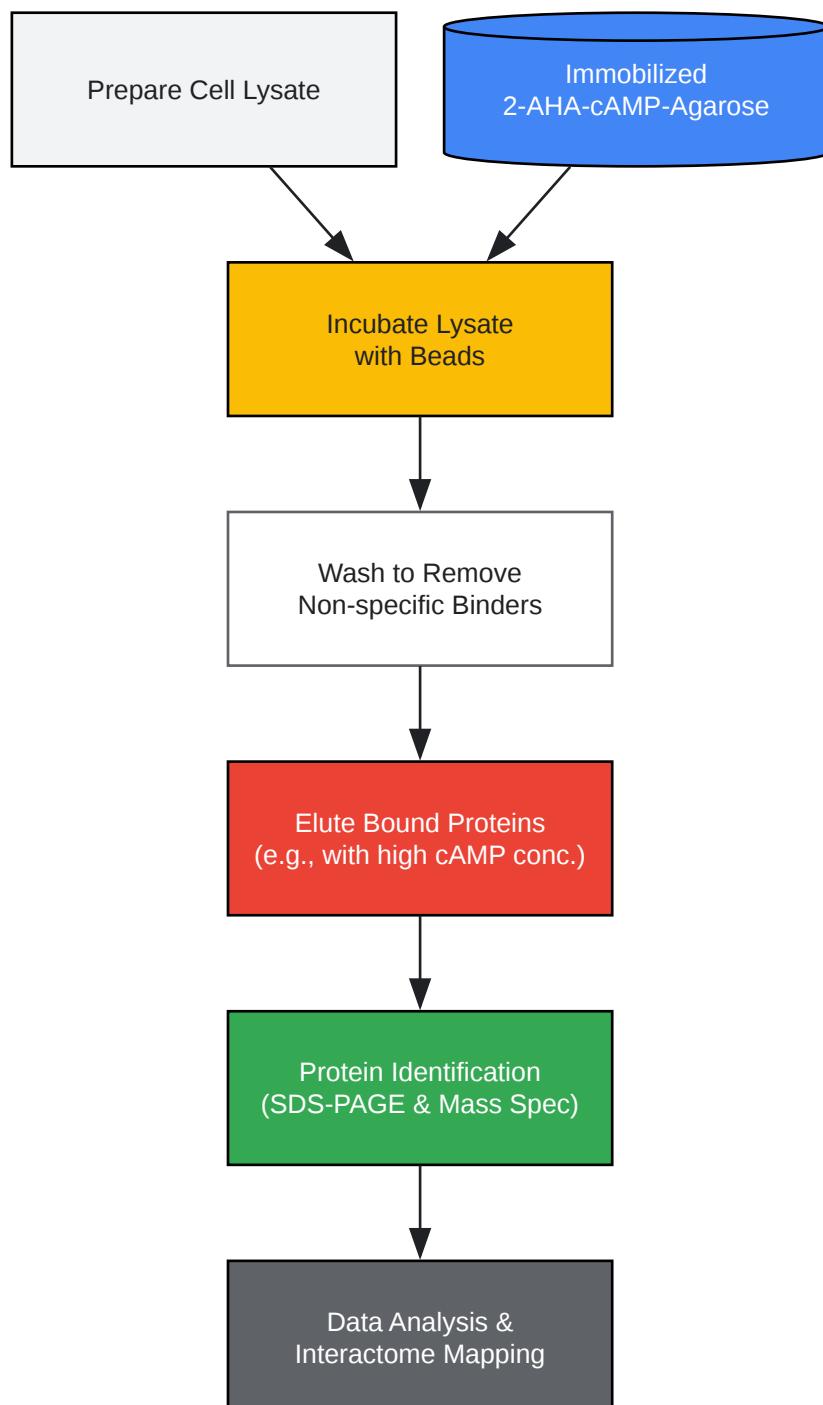
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of cellular processes by activating a cascade of downstream effectors.[\[1\]](#)[\[2\]](#) Understanding the complex protein interaction networks governed by cAMP is crucial for elucidating cellular signaling in both healthy and diseased states. 2-aminohexylamino-cAMP (**2-AHA-cAMP**) is a synthetic analog of cAMP designed as a specialized tool for chemical and proteomics research.[\[3\]](#)[\[4\]](#) Its key feature is a C2-position hexylamino linker, which provides a primary amine group for covalent immobilization or modification without significantly disrupting its ability to bind to and activate key targets like cAMP-dependent protein kinase (PKA).[\[3\]](#) This modification makes **2-AHA-cAMP** an invaluable ligand for affinity-based proteomics techniques aimed at identifying and quantifying cAMP-binding proteins and their interaction partners.

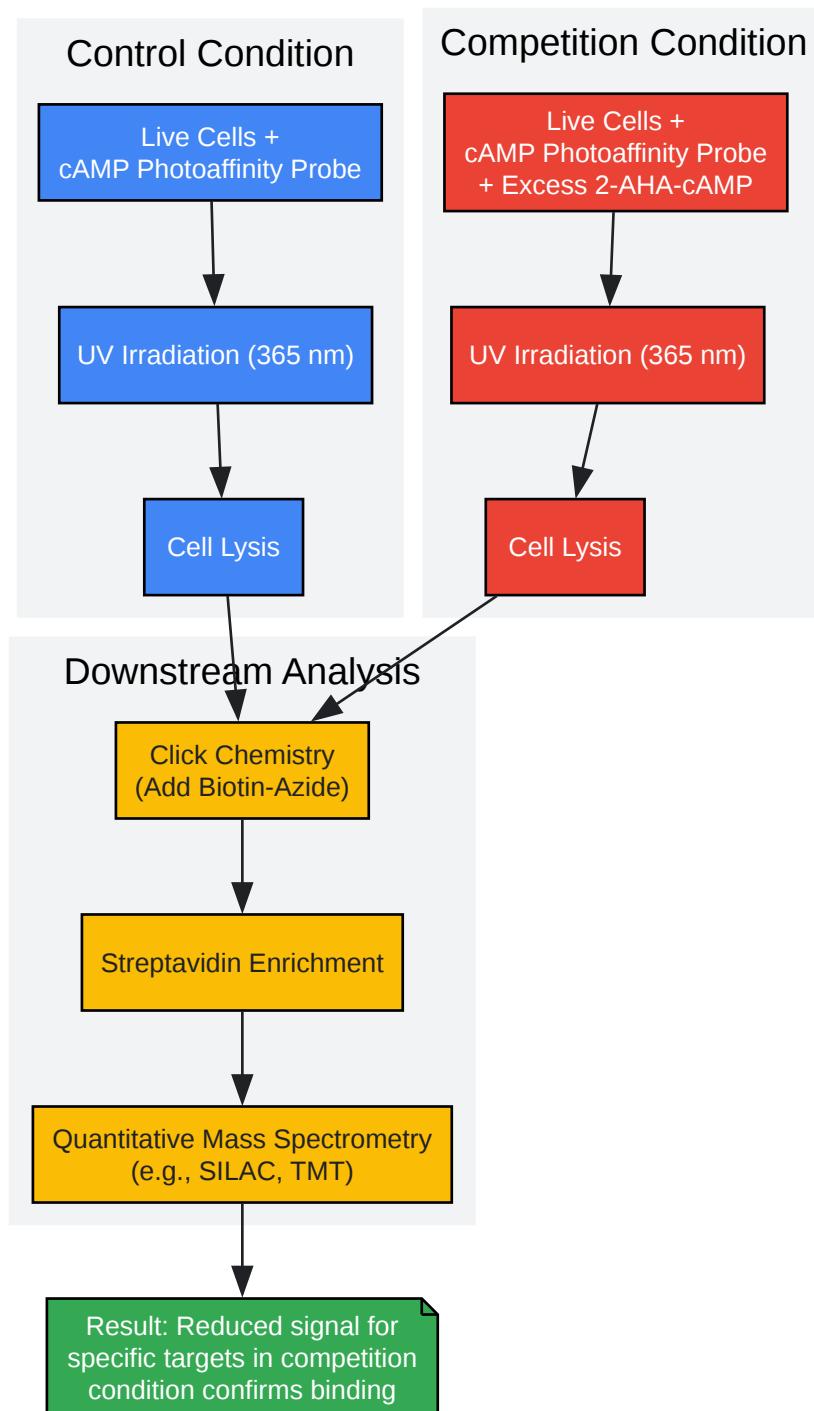
This guide provides an in-depth overview of the function and application of **2-AHA-cAMP** in protein interaction studies, detailing the underlying signaling pathways, experimental workflows, and data analysis strategies.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of G-protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to catalyze the conversion of ATP to cAMP. The primary intracellular effectors of cAMP include Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (Epacs), and cyclic nucleotide-gated (CNG) ion channels. PKA, a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits, is a major target. The binding of cAMP to the regulatory subunits induces a conformational change, releasing the active catalytic subunits to phosphorylate downstream substrate proteins on serine or threonine residues, thereby modulating their activity.







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